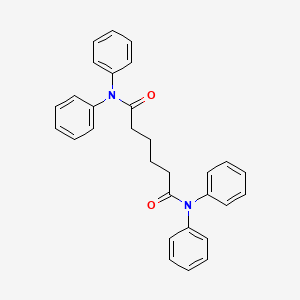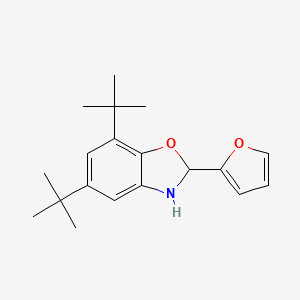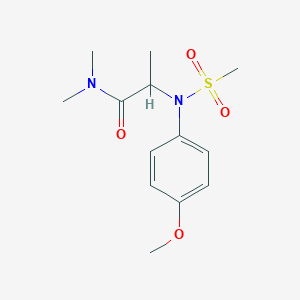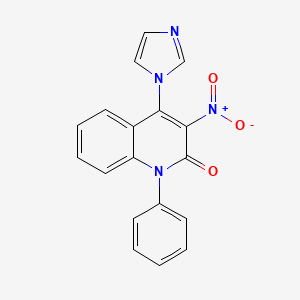![molecular formula C17H16BrNO3 B5082032 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5082032.png)
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a 2,3-dihydro-1,4-benzodioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The starting material, 1,4-benzodioxane, is synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Bromination: The benzodioxane is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Amidation: The brominated intermediate is reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to optimize the production process.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzodioxin moiety can be oxidized to form quinones or reduced to form dihydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dihydro derivatives or fully reduced benzodioxane.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic properties of the benzodioxin moiety.
作用机制
The mechanism by which 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and benzodioxin moiety can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access.
相似化合物的比较
Similar Compounds
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide.
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]phenol: Similar structure but with a phenol group instead of a benzamide.
Uniqueness
The uniqueness of 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the benzodioxin moiety allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11(19-17(20)12-2-5-14(18)6-3-12)13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDQBEQIDBIIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B5081950.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B5081968.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5081995.png)
![N-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5082005.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate](/img/structure/B5082006.png)

![2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5082019.png)


![1-(2-fluorobenzyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5082036.png)
![2-(2-cyanophenyl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B5082043.png)
